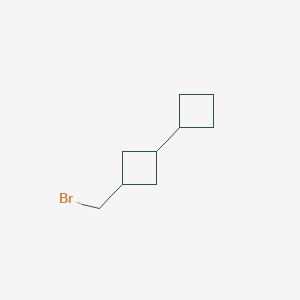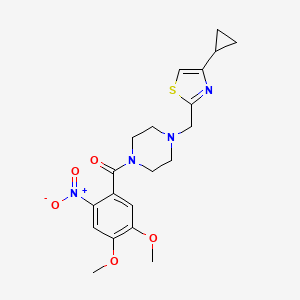
(4-((4-Ciclopropiltiazol-2-il)metil)piperazin-1-il)(4,5-dimetoxi-2-nitrofenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados de indol, que son estructuralmente similares al compuesto en cuestión, se ha informado que poseen actividades antivirales significativas. Estas actividades incluyen efectos inhibitorios contra la influenza A y el virus Coxsackie B4 . La presencia del grupo piperazina, conocido por su uso en fármacos antivirales, sugiere que nuestro compuesto podría explorarse para posibles aplicaciones antivirales, particularmente contra los virus ARN y ADN.
Actividades Antiinflamatorias y Analgésicas
Los compuestos con un núcleo indol, como nuestro compuesto en cuestión, han mostrado actividades antiinflamatorias y analgésicas. Esto es particularmente relevante para el desarrollo de nuevos fármacos que pueden controlar el dolor y la inflamación con índices ulcerogénicos más bajos en comparación con los fármacos existentes .
Anticancer y Citotoxicidad
Los derivados de tiazol se han asociado con actividades antitumorales y citotóxicas. Se han utilizado para sintetizar compuestos que exhiben citotoxicidad contra líneas celulares tumorales humanas, incluido el cáncer de próstata . El componente tiazol del compuesto podría aprovecharse en la investigación del cáncer para el desarrollo de nuevos agentes quimioterapéuticos.
Propiedades Antimicrobianas y Antibacterianas
El anillo de piperazina se encuentra en muchos compuestos biológicamente activos con propiedades antimicrobianas y antibacterianas. Esto sugiere que nuestro compuesto podría ser útil en el desarrollo de nuevos antibióticos o como andamiaje para crear sustancias que combatan una variedad de patógenos microbianos .
Potencial Neuroprotector
Dada la importancia de los derivados de piperazina y tiazol en la neuroprotección, existe la posibilidad de que nuestro compuesto pueda investigarse por su potencial neuroprotector. Esto podría ser particularmente relevante para enfermedades como el Parkinson y el Alzheimer, donde la modulación de las propiedades farmacocinéticas es crucial .
Actividad Antidiabética
Los derivados de indol se han destacado por su actividad antidiabética. La similitud estructural de nuestro compuesto con estos derivados sugiere que podría explorarse para su uso potencial en el manejo de la diabetes, posiblemente al influir en la regulación de la insulina o el metabolismo de la glucosa .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target dna gyrase , which plays a crucial role in DNA replication.
Mode of Action
Related compounds have been designed to have a new binding mode to dna gyrase , which allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
It can be inferred that the compound may affect the dna replication pathway due to its potential interaction with dna gyrase .
Result of Action
Related compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .
Análisis Bioquímico
Biochemical Properties
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can influence the activity of enzymes involved in oxidative stress responses . Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity . The nitrophenyl group may also engage in interactions with nucleophilic sites on biomolecules, further modulating biochemical pathways .
Cellular Effects
The effects of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers . These interactions can lead to changes in cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of biochemical pathways and improvement in disease symptoms . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)20(25)23-7-5-22(6-8-23)11-19-21-15(12-30-19)13-3-4-13/h9-10,12-13H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOHDVZUKIXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)

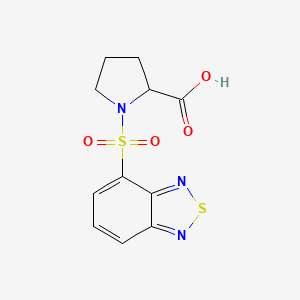



![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2578064.png)
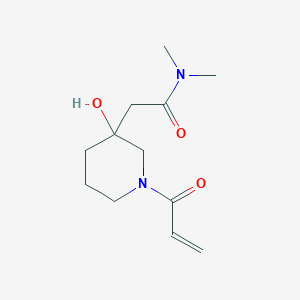
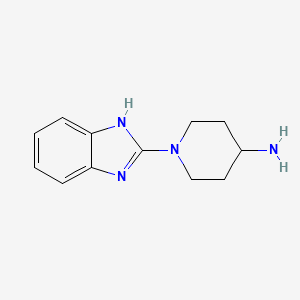
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)
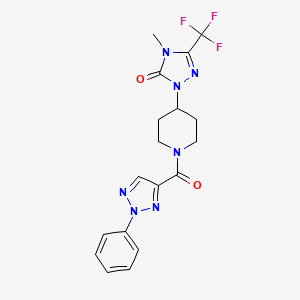
![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)
